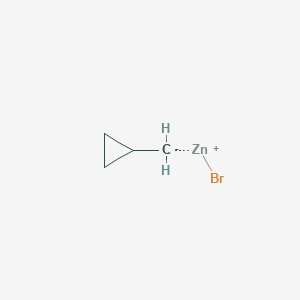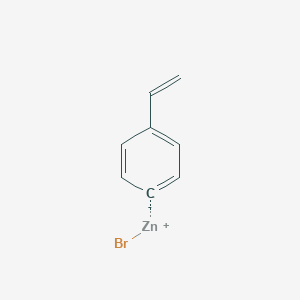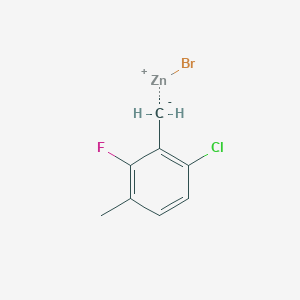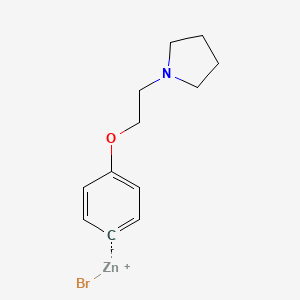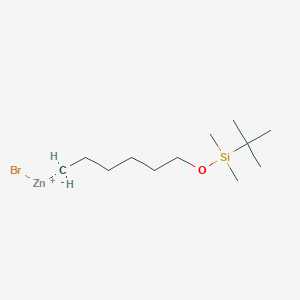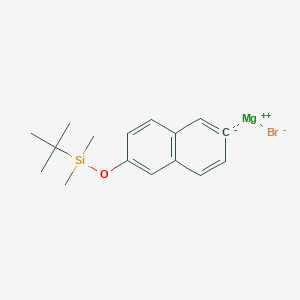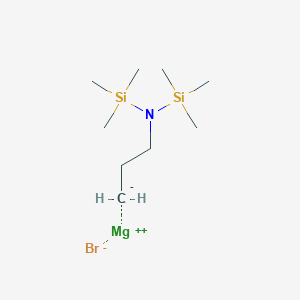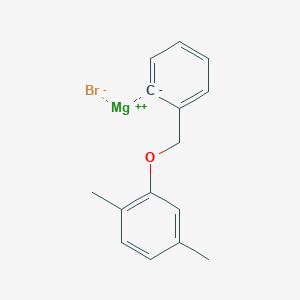
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is an organometallic compound with a wide range of applications in the scientific field. This compound is used as a catalyst for a variety of organic reactions, as well as for the synthesis of various compounds. It is a highly reactive compound and can be used in a variety of ways in the laboratory. 25 M in THF.
科学研究应用
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is used as a catalyst in a variety of organic reactions. It is used as a catalyst in the synthesis of various compounds, such as polymers, polysaccharides, and organosilicon compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound has been used in the synthesis of a variety of materials, such as polymers, polysaccharides, and organosilicon compounds.
作用机制
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, acts as a catalyst for a variety of organic reactions. It is believed to act by forming a complex with the reactants, which then undergoes a redox reaction to form the desired product. This reaction is believed to occur through a series of electron transfer steps, which are facilitated by the presence of the organometallic compound.
Biochemical and Physiological Effects
This compound, is not known to have any direct biochemical or physiological effects. However, it is important to note that the compound is highly reactive and should be handled with caution. Additionally, it is important to note that the compound can react with other compounds and may cause unwanted side effects.
实验室实验的优点和局限性
The advantages of using (3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, in lab experiments include its high reactivity and its ability to catalyze a variety of organic reactions. Additionally, the compound is relatively easy to obtain and is relatively inexpensive. The main limitation of using this compound in lab experiments is its high reactivity, which can lead to unwanted side reactions. Additionally, the compound is not very stable and should be handled with care.
未来方向
The future directions for (3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, include further research into its mechanism of action and its potential applications in a variety of fields. Additionally, further research into its potential toxicity and environmental impact is needed. Additionally, further research into its potential use in the synthesis of pharmaceuticals, agrochemicals, and other materials is needed. Finally, further research into its potential use as a catalyst for a variety of organic reactions is needed.
合成方法
(3,4-Dibromothiophen-2-yl)magnesium bromide, 0.25 M in THF, is synthesized by a two-step process. First, the bromide salt of magnesium is reacted with the thiophen-2-yl bromide in a solvent such as THF. This reaction produces the organometallic compound, this compound. The second step is the addition of a base, such as sodium hydroxide, to the reaction mixture. This step is necessary to convert the organometallic compound into its active form, which is the active catalyst for the desired reaction.
属性
IUPAC Name |
magnesium;3,4-dibromo-2H-thiophen-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCFASIUIHATDX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=[C-]S1)Br)Br.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3MgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




